molecular formula C4H3FS B1278697 3-Fluorothiophene CAS No. 3093-88-7

3-Fluorothiophene

Cat. No.: B1278697
CAS No.: 3093-88-7
M. Wt: 102.13 g/mol
InChI Key: WPAQIMRFMFRJTP-UHFFFAOYSA-N
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Description

3-Fluorothiophene is a heterocyclic aromatic compound that contains a sulfur atom and a fluorine atom attached to the third carbon of the thiophene ring It is a derivative of thiophene, which is a five-membered ring consisting of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorothiophene can be achieved through several methods. One common approach involves the direct fluorination of thiophene using molecular fluorine (F₂). this method is not highly selective and often results in a mixture of 2-fluorothiophene and this compound . Another method involves the use of electrophilic fluorinating agents such as Selectfluor, which provides better selectivity for the 3-position .

Industrial Production Methods: In industrial settings, this compound can be produced through the reaction of thiophene with sulfur tetrafluoride (SF₄) or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-fluorothiophene and its derivatives depends on their specific applications. In the case of poly(this compound), the polymer exhibits electrochromic properties due to the reversible redox reactions that occur within the polymer matrix. These redox reactions lead to changes in the optical properties of the material, making it useful for applications in electrochromic devices .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the specific position of the fluorine atom, which imparts distinct electronic and steric effects compared to its analogues. These effects influence its reactivity and the properties of its derivatives, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQIMRFMFRJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450307
Record name 3-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3093-88-7
Record name 3-fluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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